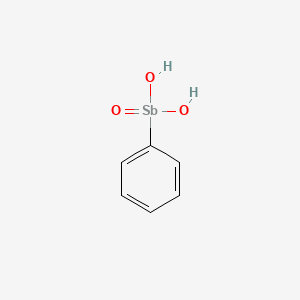

Phenylstibonic acid

Description

Phenylstibonic acid (chemical formula [C₆H₅Sb(OH)₅]H) is an organoantimony compound characterized by a phenyl group bonded to a pentahydroxystibonyl (-Sb(OH)₅) moiety. The compound exhibits monobasic behavior due to intra- and inter-molecular dehydration of hydroxyl groups within its complex anion, forming derivatives such as acetic esters in polar solvents like glacial acetic acid .

Key applications include its use in forming bioactive clusters (e.g., tetranuclear oxo-hydroxo antimony-phosphonate complexes) and pharmaceutical salts, such as arecoline phenylstibonate, patented for therapeutic formulations .

Properties

IUPAC Name |

phenylstibonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.2H2O.O.Sb/c1-2-4-6-5-3-1;;;;/h1-5H;2*1H2;;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPRPCQZFKDEGH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O3Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305942 | |

| Record name | Phenylstibonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-46-6 | |

| Record name | Benzenestibonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylstibonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylstibonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylstibonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZENESTIBONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AI9QVQ09M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylstibonic acid can be synthesized through the reaction of diazonium salts with antimony pentachloride. The process involves the preparation of double diazonium salts, which are then decomposed with copper to yield arylstibonic acids. For example, the reaction of p-methoxybenzenediazonium chloride with antimony pentachloride in the presence of cuprous chloride results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenylstibonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with phosphonic acids to form organostibonate-phosphonate clusters .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphonic acids leads to the formation of tetranuclear oxo-hydroxo antimony clusters .

Scientific Research Applications

Phenylstibonic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organometallic compounds and as a reagent in various chemical reactions.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The exact mechanism of action of phenylstibonic acid in biological systems is not fully understood. studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways . The compound’s ability to form stable complexes with various biomolecules is believed to play a key role in its bioactivity.

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Key Properties of Phenylstibonic Acid and Analogous Compounds

Key Observations :

Antimony vs. Carbon-Based Acids :

- This compound and its derivatives exhibit significantly higher molecular weights (>300 g/mol) compared to carbon-based acids like phenylacetic acid (136 g/mol) due to the antimony atom and associated hydroxyl groups .

- Stibonic acids form stable clusters with phosphonates (e.g., [(C₆H₅Sb)₄(OH)₄(tBuPO₃)₆]), whereas phenylacetic acid lacks such coordination chemistry .

Substituent Effects :

- Electron-donating groups (e.g., p-t-butyl) enhance the stability of stibonic acid clusters, while electron-withdrawing groups (e.g., p-nitro) reduce yields during synthesis .

- Azobenzene substituents in 4-(azobenzene)this compound enable photoresponsive behavior, a feature absent in simpler analogs .

Phenylacetic acid, in contrast, is primarily used in fragrance and pharmaceutical synthesis (e.g., penicillin precursors) .

Biological Activity

Phenylstibonic acid, a member of the stibonic acids family, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This compound contains antimony and exhibits properties that can influence various biological processes. This article explores the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound belongs to a class of organometallic compounds known for their unique chemical properties. Its structure can be represented as follows:

This compound is characterized by the presence of an antimony atom bonded to a phenyl group and hydroxyl groups, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of certain stibonic acid derivatives against Gram-positive and Gram-negative bacteria, as well as mycobacteria. The bioactivity profile was assessed using docking studies and in vitro assays.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 4-(azobenzene)this compound | Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| p-t-butyl this compound | Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

| This compound | Mycobacterium tuberculosis | 8 µg/mL | Interference with metabolic pathways |

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit specific cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in tumor progression.

Case Study: Inhibition of Human Apurinic/Apyrimidinic Endonuclease (Ape1)

A notable study evaluated the inhibitory effects of this compound on human Ape1, an enzyme critical for DNA repair and implicated in cancer cell survival. The compound displayed micromolar affinities, suggesting that it could sensitize cancer cells to DNA-damaging agents.

- In Vitro Results : The IC50 value for this compound against Ape1 was found to be approximately 3 µM.

- Mechanism : The inhibition was attributed to the compound's ability to bind to the active site of Ape1, thereby preventing its interaction with DNA substrates.

Toxicological Considerations

Despite its potential therapeutic applications, the toxicity profile of this compound must be carefully considered. Organotin compounds, including stibonic acids, have been associated with various toxic effects, including immunotoxicity and hepatotoxicity. Research indicates that exposure to high concentrations can lead to adverse health effects.

Table 2: Toxicological Profile of Organotin Compounds

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing phenylstibonic acid with high purity?

- Methodological Answer : Synthesis should employ Schlenk-line techniques under inert atmospheres to prevent oxidation of antimony intermediates. Use stoichiometric control (e.g., 1:1 molar ratio of phenylboronic acid to antimony trioxide) and reflux in anhydrous solvents (e.g., THF or toluene) for 24–48 hours . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity through elemental analysis (C, H, Sb) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing samples to controlled humidity (40–90% RH), temperature (25–60°C), and UV light. Monitor decomposition via FTIR (Sb-O bond stability), HPLC (purity retention), and thermogravimetric analysis (TGA) for thermal stability. Include negative controls (e.g., inert storage) and triplicate trials to ensure statistical validity .

Q. What analytical techniques are essential for validating this compound’s structural and electronic properties?

- Methodological Answer : Combine X-ray diffraction (single-crystal XRD) for crystallographic data, NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sb) for local electronic environments, and cyclic voltammetry to assess redox behavior. Pair with computational methods (DFT calculations) to correlate experimental data with theoretical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity trends of this compound across studies?

- Methodological Answer : Perform meta-analyses of existing literature to identify variables causing discrepancies (e.g., solvent polarity, counterion effects, or catalytic impurities). Design controlled comparative experiments using standardized conditions (pH, temperature, reagent grades) and employ multivariate statistical analysis (ANOVA) to isolate contributing factors .

Q. What strategies are effective for studying this compound’s mechanism of action in catalytic systems?

- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) and in-situ spectroscopic techniques (Raman, EXAFS) to track intermediate species. Pair with kinetic studies (variable temperature and pressure) to derive rate laws and propose reaction pathways. Validate hypotheses through computational transition-state modeling (DFT/MD simulations) .

Q. How should researchers address batch-to-batch variability in this compound for sensitive bioassays?

- Methodological Answer : Implement rigorous quality control protocols:

- Quantify peptide content via amino acid analysis (AAA) or UV-Vis spectrophotometry.

- Remove trace solvents (e.g., TFA) via lyophilization or dialysis.

- For bioassays, standardize solubility using DLS (dynamic light scattering) to assess aggregation and pre-treat batches with chelating agents (e.g., EDTA) to mitigate metal contamination .

Q. What frameworks are recommended for designing cross-disciplinary studies on this compound’s environmental impact?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. Use ecological modeling (e.g., QSAR for toxicity prediction) combined with field sampling (soil/water matrices) to assess bioaccumulation. Integrate with lifecycle analysis (LCA) to evaluate synthesis pathways’ sustainability .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

- Guidelines :

- Document all experimental parameters (e.g., stirring speed, solvent lot numbers) in supplemental materials .

- Share raw datasets and computational codes via repositories like Zenodo or Figshare .

- Use validated reference materials (e.g., NIST-traceable standards) for calibration .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

- Guidelines : Apply nonlinear regression models (e.g., Hill equation) to derive EC₅₀ values. Account for clustered data (e.g., repeated measurements) using mixed-effects models or generalized estimating equations (GEE). Report confidence intervals and effect sizes to contextualize biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.